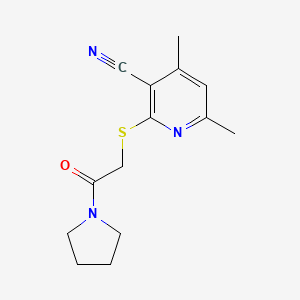

4,6-Dimethyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)nicotinonitrile

描述

4,6-Dimethyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)nicotinonitrile is a pyridine derivative characterized by a nicotinonitrile core substituted with methyl groups at positions 4 and 4. The thioether moiety at position 2 is linked to a 2-oxo-pyrrolidin-1-yl ethyl chain, introducing a cyclic amine group. For example, 4,6-dimethyl-2-(benzylthio)nicotinonitrile was synthesized via phase-transfer catalysis using 4,6-dimethyl-2-mercaptopyridine and benzyl chloride .

属性

IUPAC Name |

4,6-dimethyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3OS/c1-10-7-11(2)16-14(12(10)8-15)19-9-13(18)17-5-3-4-6-17/h7H,3-6,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCLNBVMTTFNGJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C#N)SCC(=O)N2CCCC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

生物活性

4,6-Dimethyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)nicotinonitrile is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C14H18N4O, with a molecular weight of 258.32 g/mol. Its structure includes a pyrrolidine moiety and a thioketone functional group, contributing to its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Antibacterial Activity : Some derivatives show significant effectiveness against both Gram-positive and Gram-negative bacteria.

- Antifungal Activity : The compound has demonstrated antifungal properties against several strains.

- Cytotoxic Effects : Studies have indicated potential cytotoxicity against cancer cell lines.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in bacterial cell wall synthesis.

- Interference with Cellular Processes : The compound may disrupt cellular processes in fungi and cancer cells, leading to apoptosis.

- Modulation of Signaling Pathways : It may affect signaling pathways related to inflammation and cell proliferation.

Research Findings

A summary of relevant studies is presented below:

Case Studies

-

Case Study on Antibacterial Effects :

- A series of synthesized pyrrolidine derivatives were tested for antibacterial activity. The results indicated that modifications to the pyrrolidine ring significantly enhanced antibacterial potency against multiple strains, including MRSA (Methicillin-resistant Staphylococcus aureus).

-

Case Study on Cytotoxicity :

- In vitro studies using cancer cell lines showed that the compound induced apoptosis through caspase activation pathways, suggesting its potential as an anticancer agent.

相似化合物的比较

The compound’s structural and functional attributes can be compared to three classes of analogs:

Substituent Variations at Position 2

- 4,6-Dimethyl-2-(alkylthio)nicotinonitriles: Derivatives with simple alkyl chains (e.g., propyl, butyl, benzyl) at position 2 exhibit lower molecular complexity and reduced hydrogen-bonding capacity compared to the target compound. For instance, 4,6-dimethyl-2-(benzylthio)nicotinonitrile (MW: 253.34 g/mol, M.P.: 87–89°C) lacks the pyrrolidinone group, which may diminish its solubility in polar solvents .

- Thiophene-containing analogs: Compounds like 2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)-4,6-di(thiophen-2-yl)nicotinonitrile (MW: 424.58 g/mol) replace the pyrrolidinyl group with thiophene rings.

Functional Group Modifications

- Nicotinamide derivatives: Hydrolysis of the nitrile group in 4,6-dimethyl-2-(alkylthio)nicotinonitriles yields nicotinamide analogs (e.g., 4,6-dimethyl-2-(benzylthio)nicotinamide). The amide group improves water solubility but may reduce metabolic stability compared to the nitrile-containing target compound .

- Pyrrolidinyl-substituted pyridines: Derivatives such as 2-fluoro-6-(pyrrolidin-1-yl)isonicotinonitrile retain the pyrrolidine group but differ in substitution patterns (e.g., fluorine at position 2), altering electronic properties and steric bulk .

Key Observations :

- The pyrrolidinone group in the target compound likely improves solubility in polar solvents compared to purely alkyl-substituted analogs.

- Thiophene-containing derivatives may exhibit stronger intermolecular interactions but could face metabolic instability due to aromatic sulfur.

- Fluorinated pyrrolidinyl analogs (e.g., from ) demonstrate how halogenation can fine-tune electronic properties for targeted bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。